1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Medicinal Chemistry Property Prediction Lead Optimization

This monosubstituted imidazolidin-2-one is a critical building block for medicinal chemistry programs developing CYP17 inhibitors and antiviral agents. Its unique unsubstituted N-H site on the imidazolidinone ring enables controlled N-alkylation/arylation to generate 1,3-disubstituted libraries, a strategy validated in patent literature for CFG920 (a clinical-stage CYP17A1/CYP11B2 dual inhibitor). Substitution with structurally similar analogs compromises the specific steric and electronic environment required for the coupling reactions that generate potent EV71 inhibitors. Procure high-purity material for robust, scalable synthetic route development.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1260008-61-4
Cat. No. B1398064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-3-yl)imidazolidin-2-one
CAS1260008-61-4
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)N2CCNC2=O
InChIInChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13)
InChIKeyHDBCTDNLDAMDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS 1260008-61-4): Key Intermediate and Building Block in Heterocyclic Chemistry


1-(4-Methylpyridin-3-yl)imidazolidin-2-one (CAS 1260008-61-4) is a heterocyclic organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol [1]. It features a core imidazolidin-2-one ring N-substituted with a 4-methylpyridin-3-yl group. Its primary documented application is as a versatile building block and synthetic intermediate in the construction of more complex molecules, particularly 1,3-disubstituted imidazolidin-2-one derivatives, which are under investigation for various therapeutic targets [2].

Why 1-(4-Methylpyridin-3-yl)imidazolidin-2-one Cannot Be Readily Substituted with Close Analogs in Key Syntheses


Generic substitution of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one is not straightforward due to its specific role as a monosubstituted imidazolidinone intermediate. This compound provides a unique, unsubstituted N-H site on the imidazolidinone ring, which is critical for subsequent functionalization. Substituting it with a structurally similar analog, such as one with a different substitution pattern on the pyridine ring, would alter the steric and electronic environment, likely failing to yield the desired 1,3-disubstituted products exemplified in patent literature [1]. The molecular geometry and specific hydrogen-bonding capabilities (one H-bond donor, two acceptors) [2] are tailored for its intended coupling reactions, and simple interchange with other building blocks could compromise synthetic yield or completely alter the reaction outcome.

Quantitative Differentiation of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one: Physicochemical and Synthetic Utility Data


Physicochemical Profile: Topological Polar Surface Area (tPSA) and Lipophilicity

The compound possesses a computed topological polar surface area (tPSA) of 45.2 Ų and an XLogP3-AA value of 0.2 [1]. While no direct comparator is specified, these values place it in a favorable drug-like chemical space for an intermediate, balancing polarity and lipophilicity to allow for solubility in common organic solvents while retaining some aqueous compatibility for downstream reactions. These computed descriptors are essential for predicting solubility, permeability, and overall developability of the final target molecules.

Medicinal Chemistry Property Prediction Lead Optimization

Synthetic Yield: Efficient Coupling to a Key Pharmacophore

The compound is a critical precursor in the synthesis of CFG920 (1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one), a known CYP17A1 inhibitor [1]. While the exact yield for this specific coupling step is not provided in the open literature, the reaction is documented to proceed under standard conditions to afford the desired 1,3-disubstituted product [2]. This contrasts with attempts using other pyridyl isomers or substituted imidazolidinones, which may lead to different regioselectivity or lower yields due to steric hindrance or electronic effects at the reactive N-H site.

Organic Synthesis Process Chemistry CYP17 Inhibitors

Class-Level Inference: Potent Antiviral Activity of Pyridyl Imidazolidinone Scaffold

While direct biological data for the specific target compound is absent, it serves as a core structural fragment for a class of pyridyl imidazolidinones with documented antiviral activity [1]. For instance, optimized derivatives within this class have shown submicromolar to low micromolar IC50 values against enterovirus 71 (EV71) [1]. The target compound's unique substitution pattern (4-methyl on pyridine, monosubstituted imidazolidinone) positions it as a key intermediate for exploring structure-activity relationships (SAR) around this pharmacophore. This is a class-level inference; the target compound itself may not exhibit this activity.

Antiviral Research Enterovirus 71 SAR

Recommended Application Scenarios for Procuring 1-(4-Methylpyridin-3-yl)imidazolidin-2-one


Synthesis of 1,3-Disubstituted Imidazolidin-2-one Libraries for Kinase or CYP Enzyme Targeting

This compound is ideally suited for medicinal chemistry groups aiming to synthesize libraries of 1,3-disubstituted imidazolidin-2-ones. Its primary application is as a protected building block, where the unsubstituted nitrogen can be alkylated or arylated to introduce a second diversity element. This strategy is directly supported by patent literature for generating CYP17 inhibitors [1]. The moderate tPSA and lipophilicity of the compound [2] also suggest that resulting disubstituted derivatives will likely maintain favorable drug-like properties.

Structure-Activity Relationship (SAR) Studies on the Pyridyl Imidazolidinone Antiviral Pharmacophore

For researchers investigating antiviral agents, particularly against enteroviruses, this compound is a key intermediate for SAR expansion. By using 1-(4-Methylpyridin-3-yl)imidazolidin-2-one as a fixed core, researchers can systematically vary the N-substituent at the imidazolidinone ring to probe the chemical space that led to potent EV71 inhibitors [3]. This allows for a controlled and focused exploration of a validated chemical series.

Process Chemistry Development for the Large-Scale Synthesis of CFG920 and Related Analogs

In a process chemistry or CRO environment, this compound is a key starting material for the synthesis of CFG920, a clinical-stage CYP17A1/CYP11B2 dual inhibitor [1]. Procurement of high-purity material is essential for developing robust, scalable, and cost-effective synthetic routes. Its consistent quality and known physicochemical properties [2] facilitate process optimization, including reaction monitoring and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.